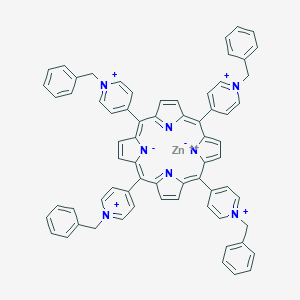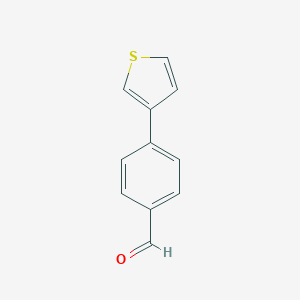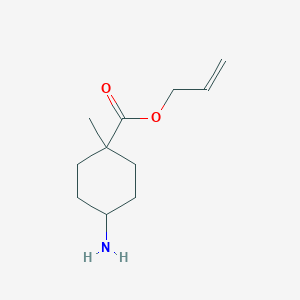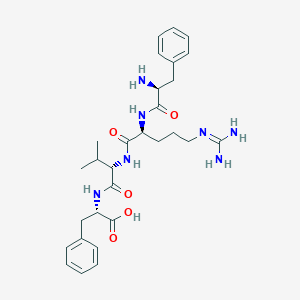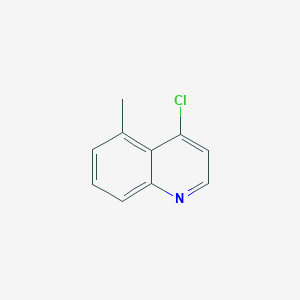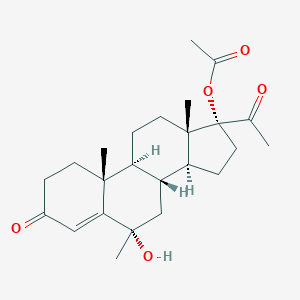![molecular formula C6H12N2O B132828 1,1-dimethyl-3-[(E)-prop-1-enyl]urea CAS No. 143470-10-4](/img/structure/B132828.png)
1,1-dimethyl-3-[(E)-prop-1-enyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-dimethyl-3-[(E)-prop-1-enyl]urea, also known as diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular choice for farmers due to its effectiveness and low cost. Diuron is a white crystalline solid with a molecular weight of 233.26 g/mol and a melting point of 158-159°C.
作用機序
Diuron works by inhibiting the photosynthetic electron transport chain in plants, specifically by binding to the D1 protein in photosystem II. This prevents the transfer of electrons from water to NADP+, which is necessary for the production of ATP and NADPH. As a result, the plant is unable to produce enough energy to sustain its growth and eventually dies.
生化学的および生理学的効果
Diuron has been shown to have a number of biochemical and physiological effects on plants, including the inhibition of photosynthesis, the disruption of cell membranes, and the alteration of protein synthesis. It has also been shown to affect the growth and development of roots, stems, and leaves in plants.
実験室実験の利点と制限
Diuron is a widely used herbicide in agriculture due to its effectiveness and low cost. In laboratory experiments, it has been found to be a useful tool for studying the effects of herbicides on plants and for investigating the mechanisms of photosynthesis. However, 1,1-dimethyl-3-[(E)-prop-1-enyl]urea can be toxic to some non-target organisms, including aquatic plants and animals, and care must be taken when using it in the laboratory.
将来の方向性
There are a number of potential future directions for research on 1,1-dimethyl-3-[(E)-prop-1-enyl]urea, including the development of new formulations that are less toxic to non-target organisms, the investigation of its effects on soil microorganisms, and the study of its potential as a biocide in water treatment. Additionally, further research is needed to better understand the mechanisms of 1,1-dimethyl-3-[(E)-prop-1-enyl]urea toxicity and to develop more effective methods for its removal from the environment.
合成法
Diuron can be synthesized through a variety of methods, including the reaction of N,N-dimethylurea with acrylonitrile in the presence of a catalyst, or the reaction of N,N-dimethylurea with chloroacetic acid in the presence of a base. The most common method for 1,1-dimethyl-3-[(E)-prop-1-enyl]urea synthesis involves the reaction of N,N-dimethylurea with 3-chloropropionitrile in the presence of a base.
科学的研究の応用
Diuron has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. It works by inhibiting photosynthesis in the target plants, leading to their death. Diuron has also been studied for its potential use as a biocide in water treatment, as it has been shown to be effective against algae and other aquatic organisms.
特性
CAS番号 |
143470-10-4 |
|---|---|
製品名 |
1,1-dimethyl-3-[(E)-prop-1-enyl]urea |
分子式 |
C6H12N2O |
分子量 |
128.17 g/mol |
IUPAC名 |
1,1-dimethyl-3-[(E)-prop-1-enyl]urea |
InChI |
InChI=1S/C6H12N2O/c1-4-5-7-6(9)8(2)3/h4-5H,1-3H3,(H,7,9)/b5-4+ |
InChIキー |
IIGCYQPNZRSCLY-SNAWJCMRSA-N |
異性体SMILES |
C/C=C/NC(=O)N(C)C |
SMILES |
CC=CNC(=O)N(C)C |
正規SMILES |
CC=CNC(=O)N(C)C |
同義語 |
Urea, N,N-dimethyl-N-1-propenyl-, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrido[2,3-b]pyrazine-2,3,6-triol](/img/structure/B132747.png)
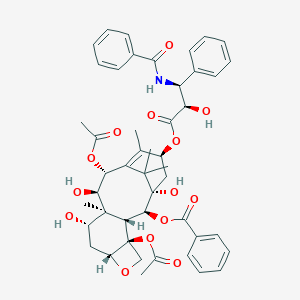
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)
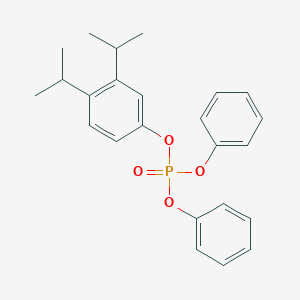
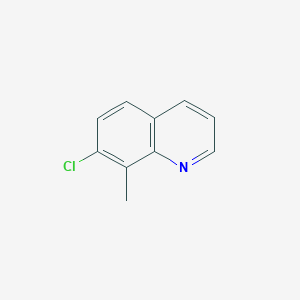
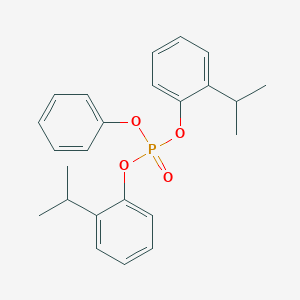
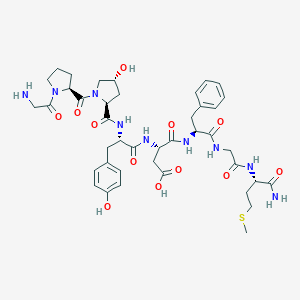
![ethyl 5-[(5-ethoxycarbonyl-2-hydroxy-6-morpholin-4-yl-4-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-hydroxy-2-morpholin-4-yl-4-oxo-1H-pyridine-3-carboxylate](/img/structure/B132770.png)
